molecular formula C73H121N5O54 B1180410 Monosialylated, galactosylated, biantennary glycan (A1) CAS No. 145211-79-6

Monosialylated, galactosylated, biantennary glycan (A1)

Cat. No. B1180410
CAS RN: 145211-79-6
InChI Key:
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Description

Monosialylated, galactosylated, biantennary glycan (A1) is a complex structure with a molecular formula of C73H121N5O54 . It plays a critical role in many biological processes .


Synthesis Analysis

The synthesis of such structures involves a systematic process. A bisected N-glycan hexasaccharide is chemically assembled with two orthogonal protecting groups attached at the C2 of the branching mannose residues. This is followed by sequential installation of GlcNAc and LacNAc building blocks to afford two asymmetric bisecting “cores”. Subsequent enzymatic modular extension of the “cores” yields a comprehensive library of biantennary N-glycans .


Molecular Structure Analysis

The molecular structure of Monosialylated, galactosylated, biantennary glycan (A1) is complex. It contains a β1-4 linked N-acetylglucosamine (GlcNAc) residue on the central β-mannoside . The structure also includes a bisecting GlcNAc on a biantennary core-fucosylated N-glycan .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Monosialylated, galactosylated, biantennary glycan (A1) include the ligation of an azide-containing sialylglycosyl-asparagine to phage functionalized with 50–1000 copies of dibenzocyclooctyne. The resulting intermediate can be trimmed by glycosidases and extended by glycosyltransferases yielding a phage library with different N-glycans .


Physical And Chemical Properties Analysis

The physical and chemical properties of Monosialylated, galactosylated, biantennary glycan (A1) are complex due to its intricate structure. Detailed information about its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in specialized databases .

Future Directions

The future directions in the study of Monosialylated, galactosylated, biantennary glycan (A1) involve further exploration of its synthesis, structure, and function. There is also interest in understanding its interaction with glycan-binding proteins in vitro and in vivo .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Monosialylated, galactosylated, biantennary glycan (A1) can be achieved through a chemoenzymatic approach. This involves the use of both chemical and enzymatic reactions to selectively modify the structure of a precursor glycan.", "Starting Materials": [ "Lactose", "N-acetylglucosamine", "Fucose", "Sialic acid", "UDP-galactose", "UDP-N-acetylglucosamine", "Glycosyltransferases", "Sialyltransferases" ], "Reaction": [ "The first step involves the synthesis of a biantennary glycan precursor using lactose and N-acetylglucosamine as starting materials. This can be achieved through the use of glycosyltransferases.", "The next step involves the addition of fucose to the precursor glycan using fucosyltransferases.", "The third step involves the addition of sialic acid to the glycan using sialyltransferases.", "The final step involves the addition of galactose to the glycan using UDP-galactose as a donor substrate and glycosyltransferases.", "The resulting product is Monosialylated, galactosylated, biantennary glycan (A1)." ] }

CAS RN

145211-79-6

Product Name

Monosialylated, galactosylated, biantennary glycan (A1)

Molecular Formula

C73H121N5O54

Molecular Weight

0

Origin of Product

United States

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